2-Chloro-4,5-difluorobenzo[d]thiazole
Description
Significance of Benzo[d]thiazole Heterocycles in Modern Chemical Biology and Medicinal Chemistry
The benzo[d]thiazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to a variety of biological targets with high affinity. jchemrev.comnih.gov This has led to the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities. jchemrev.comscielo.brresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. jchemrev.comfabad.org.tr
The inherent planarity and aromaticity of the benzothiazole (B30560) ring system allow for significant π-electron delocalization, which can facilitate interactions with biological macromolecules such as enzymes and receptors. wikipedia.org The nitrogen and sulfur atoms within the thiazole (B1198619) ring can act as hydrogen bond acceptors, further contributing to binding affinity. nih.gov The adaptability of the benzothiazole core for chemical modification at various positions allows for the systematic optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. fabad.org.trnih.gov
Several clinically approved drugs feature the benzothiazole moiety, underscoring its therapeutic importance. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), while Pramipexole is a dopamine (B1211576) agonist used for Parkinson's disease. nih.gov The prevalence of this scaffold in successful therapeutic agents continues to drive research into novel benzothiazole derivatives. jchemrev.comnih.gov
The Distinctive Role of Halogenation, Specifically Chloro and Fluoro Substitutions, in Modulating Benzo[d]thiazole Reactivity and Biological Function
Halogenation is a key strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of chlorine and fluorine atoms onto the benzothiazole scaffold can profoundly influence its reactivity and biological function through several mechanisms. nih.govresearchgate.net
Fluorine substitution is particularly valued in drug design for several reasons:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase the half-life and bioavailability of a drug. nih.gov
Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net
Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions. nih.gov
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape. nih.gov
Chlorine substitution also plays a crucial role:
Hydrophobicity and Binding: Like fluorine, chlorine increases the hydrophobicity of a molecule, which can enhance its binding to hydrophobic pockets in proteins.
Electronic Effects: As an electron-withdrawing group, chlorine can influence the electron distribution within the benzothiazole ring system, affecting its reactivity and interaction with biological targets. jchemrev.com
Steric Influence: The larger size of chlorine compared to hydrogen can provide steric bulk that can either promote or hinder binding to a target, depending on the specific interactions.
The combination of both chloro and fluoro substituents on the benzothiazole ring, as seen in 2-Chloro-4,5-difluorobenzo[d]thiazole, can therefore offer a synergistic effect, providing a unique combination of electronic and steric properties that can be exploited in the design of novel bioactive compounds. researchgate.net
Overview of Academic Research Trajectories Pertaining to this compound and Analogous Systems
Direct academic research focusing specifically on this compound is limited in publicly available literature. However, research on closely related halogenated benzothiazoles provides a clear indication of the potential research trajectories for this compound.
The primary area of investigation for such compounds is in the discovery of novel therapeutic agents. scielo.brnih.gov Research on analogous compounds suggests that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential applications as:
Anticancer Agents: Many halogenated benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines. researchgate.netnih.gov
Antimicrobial Agents: The presence of halogens on the benzothiazole ring has been shown to enhance antibacterial and antifungal activity. jchemrev.comscielo.br
Kinase Inhibitors: The benzothiazole scaffold is a common feature in kinase inhibitors, and halogenation can improve the selectivity and potency of these compounds. nih.gov
The synthesis of this compound would likely involve the cyclization of a corresponding di-fluoro-substituted aminothiophenol derivative or the halogenation of a pre-formed benzothiazole ring. A plausible synthetic precursor is 2-chloro-4,5-difluorobenzoic acid, for which synthetic methods have been described. google.comchemicalbook.comprepchem.com
Future research on this compound would likely focus on its synthesis, followed by its use as a building block to create libraries of new compounds for biological screening. Structure-activity relationship (SAR) studies would be crucial to understand how the specific placement of the chloro and fluoro groups on the benzothiazole core influences biological activity.
Compound Data Tables
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-difluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFICXLOHHXTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1F)F)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646600 | |
| Record name | 2-Chloro-4,5-difluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-69-1 | |
| Record name | 2-Chloro-4,5-difluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selective Transformations of 2 Chloro 4,5 Difluorobenzo D Thiazole
Advanced Synthetic Strategies for the Halogenated Benzo[d]thiazole Core
The synthesis of the benzothiazole (B30560) scaffold, a privileged structure in medicinal and materials chemistry, has evolved significantly. researchgate.net For a polysubstituted target like 2-Chloro-4,5-difluorobenzo[d]thiazole, the strategies involve intricate control over ring formation and the precise placement of halogen atoms.
Cyclization Reactions for Benzo[d]thiazole Ring Formation
The most fundamental and widely adopted method for constructing the benzothiazole ring is the cyclocondensation of a 2-aminothiophenol (B119425) derivative with a reagent that provides the C-2 carbon. researchgate.netmdpi.com For the target molecule, the key intermediate is 3,4-difluoro-2-aminothiophenol . The reaction of this precursor with various one-carbon electrophiles leads to the formation of the fused thiazole (B1198619) ring.
Common synthetic pathways include:
Condensation with Aldehydes: The reaction of 2-aminothiophenols with aldehydes initially forms a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. organic-chemistry.org
Reaction with Acyl Halides or Carboxylic Acids: Direct condensation with acyl halides or carboxylic acids (often requiring high temperatures or activating agents) can yield 2-substituted benzothiazoles. mdpi.commdpi.com
Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of N-(2-halophenyl)thioamides, often catalyzed by transition metals like copper or palladium. mdpi.comresearchgate.net This would entail preparing a 2-halo-3,4-difluoroaniline derivative first.
Strategic Introduction of Chlorine and Fluorine Atoms
The placement of halogen atoms is a critical aspect of the synthesis. The fluorine atoms at the C-4 and C-5 positions must be incorporated into the starting benzene (B151609) ring precursor, while the chlorine atom at C-2 is typically introduced during or after the cyclization step.
A plausible synthetic route begins with a difluorinated aromatic compound, such as 1,2-difluorobenzene. The sequence would involve:
Nitration of the benzene ring to introduce a nitro group.
Introduction of a thiol or protected thiol group ortho to the nitro group.
Reduction of the nitro group to an amine, yielding the key 3,4-difluoro-2-aminothiophenol precursor. researcher.life
The introduction of the 2-chloro substituent can be achieved by cyclizing the aminothiophenol precursor with a chlorinating agent like thionyl chloride, sulfuryl chloride, or by reacting it with carbon disulfide to form a thione, which is then chlorinated.
One-Pot and Multicomponent Reaction Approaches
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions for benzothiazole synthesis. researchgate.net These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time, and reducing waste. A one-pot tandem reaction of benzyl (B1604629) halides with o-aminobenzenethiol, for instance, yields benzothiazoles in high yields under mild conditions. organic-chemistry.org Similarly, one-pot procedures using Lawesson's reagent to facilitate the thionation and subsequent cyclization of o-halobenzanilides have proven effective. researchgate.net
For this compound, a potential one-pot strategy could involve the reaction of a 2-halo-3,4-difluoroaniline with a sulfur source and a C1 electrophile under catalytic conditions to construct the ring system in a single, efficient process.
Microwave-Assisted and Catalytic Synthetic Pathways
The application of microwave irradiation has been shown to dramatically accelerate the synthesis of benzothiazoles, often reducing reaction times from hours to minutes and increasing yields. nih.govresearchgate.net Microwave-assisted syntheses are recognized as a tool of green chemistry, frequently performed under solvent-free conditions or in environmentally benign solvents like glycerol (B35011) or water. mdpi.com
Various catalysts have been employed to enhance the efficiency of benzothiazole formation. These include:
Nanoparticles: Zinc oxide nanoparticles (ZnO NPs) have been used to catalyze the reaction between 2-aminothiophenol and aldehydes. mdpi.com
Solid Supports: Zeolites and resins like Amberlite IR-120 have been used as reusable catalysts and solid supports, particularly in microwave-assisted, solvent-free syntheses. mdpi.comresearchgate.net
Biocatalysts: Enzymes such as laccase have been successfully used to catalyze the condensation of 2-aminothiophenol with aldehydes in a green and efficient manner. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | 2-Aminothiophenol, Benzoic Acid, PPA, 180-250°C | 2-4 hours | Moderate to Good | mdpi.com |
| Microwave Irradiation | 2-Aminothiophenol, Benzoic Acid, I₂, Solvent-free | 10 minutes | Excellent | mdpi.com |
| Conventional Heating | Refluxing in Toluene | Several hours | Variable | mdpi.com |
| Microwave Irradiation | Amberlite IR-120 resin, 85°C | 5-10 minutes | 88-95% | mdpi.com |
| Microwave One-Pot | Polyfluorinated starting materials | 14-21 minutes | Good to Excellent | nih.gov |
Precursor Chemistry and Starting Materials for this compound Synthesis
The synthesis of this compound is critically dependent on the availability of appropriately substituted precursors. The most pivotal starting material is 3,4-difluoro-2-aminothiophenol .
The synthesis of this key precursor can be envisioned starting from commercially available 1-fluoro-2-nitrobenzene (B31998) derivatives. A nucleophilic aromatic substitution reaction using a thiolating agent like (4-methoxyphenyl)methanethiol can introduce a protected sulfur group, which after reduction of the nitro group and deprotection, would yield the desired aminothiophenol. nih.gov An alternative route involves the reaction of 2-aminothiophenol with 1,2-difluoro-4,5-dinitrobenzene. researcher.life
Another important precursor is 2-Chloro-4,5-difluorobenzoic acid or its corresponding nitrile. A patent describes the synthesis of 2-Chloro-4,5-difluorobenzonitrile by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with a fluoride (B91410) source like potassium fluoride. google.com This nitrile can be hydrolyzed to the carboxylic acid, which serves as a versatile intermediate for further transformations into the benzothiazole ring system. google.comchemicalbook.com
Regioselective Functionalization and Derivatization at C-2, C-4, and C-5 Positions of the Benzo[d]thiazole System
The substitution pattern of this compound offers distinct opportunities for regioselective functionalization at three key positions. The reactivity at each site is governed by the electronic properties of the substituents and the inherent nature of the heterocyclic ring.
Functionalization at the C-2 Position: The chlorine atom at the C-2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) . This position is activated by the electron-withdrawing nature of the fused ring system and the adjacent nitrogen atom. A wide array of nucleophiles, including amines, thiols, alcohols, and organometallic reagents, can displace the chloride, providing a powerful method for introducing diverse functional groups and building molecular complexity.
Functionalization at the C-4 and C-5 Positions: The fluorine atoms at C-4 and C-5 are also potential sites for SNAr, a characteristic reaction of polyfluorinated aromatic compounds. nih.gov Fluorine is an excellent leaving group in such reactions, particularly when the ring is activated by electron-withdrawing groups. The fused thiazole ring imparts electron-deficient character to the benzene moiety, thus facilitating nucleophilic attack. The regioselectivity of substitution at C-4 versus C-5 would depend on the specific nucleophile and reaction conditions, offering a pathway to selectively replace one or both fluorine atoms.
Functionalization at C-6 and C-7: While the primary reactive sites are the halogenated positions, functionalization of the C-H bonds at the C-6 and C-7 positions could be achieved through modern methods like directed metalation or C-H activation, although this would be more challenging due to the presence of the multiple reactive halogen sites.
Table 2: Potential Regioselective Functionalization Reactions
| Position | Reaction Type | Reagents/Conditions | Potential Product | Reference |
|---|---|---|---|---|
| C-2 | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R-SH, R-OH, Base | 2-Amino/Thio/Oxy-4,5-difluorobenzothiazoles | General Reactivity |
| C-2 | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-4,5-difluorobenzothiazoles | nih.gov |
| C-4 / C-5 | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, NaSMe) | 4- or 5-substituted derivatives | nih.gov |
| C-6 / C-7 | C-H Borylation / Halogenation | Iridium or Palladium catalysts | Further functionalized core | General Reactivity |
Nucleophilic Substitution Reactions at C-2 and Halogenated Positions
The reactivity of halogenated benzothiazoles is characterized by the susceptibility of the C-2 position to nucleophilic attack. This reactivity can be modulated by the presence and position of other halogen substituents on the benzene ring.
In the case of this compound, the chlorine atom at the C-2 position is the most labile group for nucleophilic displacement. This is due to the electron-withdrawing nature of the thiazole ring, which activates the C-2 position for substitution. Reactions with various nucleophiles, such as amines, thiols, and alkoxides, proceed readily at this site. For instance, treatment with primary or secondary amines leads to the formation of 2-aminobenzothiazole (B30445) derivatives.
The fluorine atoms on the benzene ring are generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to the C-2 chlorine. However, under forcing conditions or with highly reactive nucleophiles, substitution of the fluorine atoms can occur. The regioselectivity of this substitution is influenced by the electronic effects of the thiazole ring and the other fluorine atom. Generally, the fluorine at the C-4 position is more activated towards nucleophilic attack than the one at C-5 due to the combined electron-withdrawing effects of the fused thiazole ring and the adjacent fluorine atom.
Studies on related polyfluorinated aromatic compounds, such as pentafluoropyridine, have shown that the site of nucleophilic attack can be controlled by reaction conditions. rsc.org For example, milder conditions often favor substitution at the most electronically activated position, while harsher conditions can lead to multiple substitutions. rsc.org This principle can be applied to the selective functionalization of this compound, allowing for a stepwise introduction of different substituents.
The following table summarizes the general reactivity of the halogenated positions in this compound towards nucleophiles.
| Position | Halogen | Relative Reactivity | Typical Nucleophiles |
| C-2 | Chlorine | High | Amines, Thiols, Alkoxides |
| C-4 | Fluorine | Moderate | Strong nucleophiles, harsh conditions |
| C-5 | Fluorine | Low | Very strong nucleophiles, extreme conditions |
Cross-Coupling Methodologies for Structural Diversification (e.g., Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of heterocyclic compounds. The Sonogashira reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for introducing alkynyl moieties. nih.gov
In the context of this compound, the C-2 chlorine atom serves as a handle for Sonogashira cross-coupling. soton.ac.uk The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI. soton.ac.uk A base, commonly an amine such as triethylamine (B128534) or diisopropylamine, is also required to facilitate the reaction.
The general scheme for the Sonogashira coupling of this compound is as follows:
![Chemical reaction scheme showing the Sonogashira coupling of this compound with a terminal alkyne to yield a 2-alkynyl-4,5-difluorobenzo[d]thiazole derivative.](https://i.imgur.com/example.png)
This methodology allows for the introduction of a wide range of alkyne-containing groups, which can be further functionalized to create more complex molecules. The reaction conditions are generally mild, and the tolerance for various functional groups is high, making it a versatile method for late-stage diversification. nih.gov
While the C-2 chlorine is the primary site for cross-coupling, the fluorine atoms on the benzene ring can also participate in such reactions, although they typically require more forcing conditions or specialized catalytic systems. The selective cross-coupling at the C-4 or C-5 position in the presence of the C-2 chlorine would be challenging but could potentially be achieved by carefully tuning the reaction parameters and catalyst system.
Formation of Complex Derivatives (e.g., urea (B33335), thiazolidinone, hydrazone, Schiff base conjugates)
The versatile reactivity of the 2-chloro group in this compound allows for its conversion into a variety of functional groups, which can then be used to construct more complex molecular architectures.
Urea Derivatives: The synthesis of urea derivatives typically begins with the nucleophilic substitution of the C-2 chlorine with an amine to form a 2-aminobenzothiazole intermediate. This intermediate can then react with an isocyanate or carbamoyl (B1232498) chloride to yield the corresponding urea. nih.govias.ac.in Alternatively, the 2-aminobenzothiazole can be treated with phosgene (B1210022) or a phosgene equivalent to generate an isocyanate in situ, which then reacts with another amine to form an unsymmetrical urea. mdpi.com
Thiazolidinone Derivatives: Thiazolidinone rings can be appended to the benzothiazole core through a multi-step sequence. scielo.brscielo.br A common approach involves the reaction of a 2-aminobenzothiazole with chloroacetyl chloride to form an α-chloroacetamide intermediate. scielo.brnih.gov This intermediate is then cyclized with a thiourea (B124793) or a salt of thiocyanic acid to construct the thiazolidinone ring. scielo.brscielo.br Further diversification can be achieved by reacting the thiazolidinone with various aldehydes to introduce substituents at the 5-position. scielo.brscielo.br
Hydrazone Derivatives: Hydrazone linkages are typically formed by the condensation of a hydrazine (B178648) derivative with a carbonyl compound. nih.govnih.gov Starting from this compound, a 2-hydrazinobenzothiazole (B1674376) intermediate can be synthesized by reaction with hydrazine hydrate. researchgate.net This hydrazino group can then be reacted with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives. nih.govnih.gov
Schiff Base Conjugates: Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or a ketone. researchgate.netresearchgate.netnih.gov Similar to the synthesis of urea derivatives, the initial step is the formation of a 2-aminobenzothiazole. This primary amine can then be condensed with a wide array of aldehydes to generate a diverse library of Schiff base conjugates. researchgate.netresearchgate.netnih.gov
The following table provides a summary of the key intermediates and general synthetic strategies for these complex derivatives.
| Derivative | Key Intermediate | General Synthetic Strategy |
| Urea | 2-Aminobenzothiazole | Reaction with isocyanate or carbamoyl chloride. |
| Thiazolidinone | 2-Aminobenzothiazole | Acylation with chloroacetyl chloride followed by cyclization with a sulfur-containing reagent. |
| Hydrazone | 2-Hydrazinobenzothiazole | Condensation with an aldehyde or ketone. |
| Schiff Base | 2-Aminobenzothiazole | Condensation with an aldehyde or ketone. |
Molecular Design and Structure Activity Relationship Sar Studies of 2 Chloro 4,5 Difluorobenzo D Thiazole Derivatives
Rational Design Principles for Modulating Pharmacological Profiles
The rational design of novel therapeutic agents often begins with a "lead" molecule or scaffold known to possess some biological activity. researchgate.net For benzothiazole (B30560) derivatives, the goal is to modulate their pharmacological profiles to enhance efficacy and selectivity for a specific biological target. nih.govrsc.org The 2-chloro-4,5-difluorobenzo[d]thiazole scaffold serves as a key starting point for chemical modification.
Design strategies often involve a deep understanding of the target's binding site. Molecular docking studies are frequently employed to predict how different derivatives will interact with the amino acids in the binding pocket of a target protein, such as an enzyme or receptor. nih.gov This computational approach helps in prioritizing which novel compounds to synthesize. For instance, the design of new sulfonamide derivatives has been guided by molecular modeling to ensure a good fit within the active site of the target enzyme. nih.gov
Another key principle is the concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve potency or pharmacokinetic characteristics. niper.gov.in The inherent reactivity of the 2-chloro group on the benzothiazole ring makes it an ideal position for introducing a variety of substituents to explore new chemical space and modulate biological activity. nih.govmdpi.com
Impact of Halogen Substitution Patterns on Biological Activity and Selectivity
The presence and position of halogen atoms on the benzothiazole ring can dramatically alter a compound's biological profile. researchgate.net Halogens, particularly fluorine, are often incorporated into drug candidates to improve properties such as metabolic stability, binding affinity, and membrane permeability. researchgate.netmdpi.com
The difluoro pattern at the 4 and 5-positions of the this compound scaffold is significant. Fluorine's high electronegativity and small size can influence the electronic environment of the entire molecule, potentially enhancing its interaction with biological targets. researchgate.net Studies on other halogenated benzothiazoles have shown that the position and nature of the halogen are critical. For example, in one series of thiazole (B1198619) derivatives, a 4-fluoro substituent induced excellent activity, whereas larger halogens like chloro and bromo at other positions significantly diminished it. nih.gov
Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, leading to a longer biological half-life. researchgate.net The specific pattern of halogenation can also govern selectivity. For instance, in a series of benzenesulfonamide (B165840) analogs, substitutions at specific positions on a benzene (B151609) ring were found to be critical for higher transcriptional activity at the PPARγ nuclear receptor. nih.gov The strategic placement of halogens, as seen in the 4,5-difluoro pattern, is a deliberate design choice aimed at optimizing the pharmacological properties of the resulting derivatives.
Investigation of Substituent Effects at the 2-Position of the Benzo[d]thiazole Scaffold
The 2-position of the benzothiazole ring is a common and synthetically accessible site for modification, allowing for extensive exploration of structure-activity relationships. nih.gov The chlorine atom in this compound acts as a leaving group, facilitating the introduction of a wide array of chemical moieties, including amino, thio, and aryl groups. nih.govresearchgate.net
Research has shown that the nature of the substituent at the C-2 position profoundly affects biological activity. nih.gov For example, the introduction of different aryl or heteroaryl groups can lead to compounds with potent and specific activities. researchgate.net In some studies, linking the 2-position to other heterocyclic rings, such as 1,2,3-triazoles, has been a successful strategy to generate molecules with significant anticancer activity. nih.gov
| Substituent at 2-Position | Observed Effect on Biological Activity | Reference Compound Class |
| Amino Groups (e.g., -NHR) | Often imparts significant biological activity; can be a key pharmacophore. | 2-Aminobenzothiazoles |
| Aryl Groups (e.g., -Phenyl) | Can lead to potent agents; substitution on the aryl ring further tunes activity. | 2-Arylbenzothiazoles |
| Heterocyclic Groups | Can create hybrid molecules with enhanced or novel mechanisms of action. | Benzothiazole-triazole hybrids |
| Thioether Groups (e.g., -SR) | Common modification, with activity dependent on the nature of the 'R' group. | 2-Mercaptobenzothiazole derivatives |
This table is a generalized representation based on findings from various benzothiazole derivative studies. mdpi.comresearchgate.netnih.gov
Conformational Analysis and Steric Effects in Structure-Activity Relationships
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps to understand the preferred spatial arrangement of a molecule's atoms. mdpi.com
Conversely, carefully chosen substituents can help to lock the molecule into a bioactive conformation, thereby enhancing its potency. The analysis of steric effects is a key component of SAR studies, guiding chemists to design molecules that can fit optimally into a target's binding site without unfavorable steric clashes. nih.gov
Scaffold Hopping Strategies Incorporating the Benzo[d]thiazole Moiety
Scaffold hopping is a medicinal chemistry strategy used to discover new, structurally distinct compounds that retain the biological activity of a known parent molecule. niper.gov.innih.gov This is achieved by replacing the central core structure (the scaffold) with a different one while preserving the key pharmacophoric features responsible for biological activity. researchgate.net
The benzothiazole ring system can serve as the starting point for scaffold hopping. nih.gov Researchers might replace the benzothiazole core with other bicyclic or heterocyclic systems that can spatially arrange the key binding groups in a similar orientation. researchgate.net For example, a successful scaffold hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate with a completely different core structure but improved properties like solubility. dundee.ac.uk
This strategy is particularly useful for escaping existing patent space or for overcoming issues with the original scaffold, such as poor metabolic stability or toxicity. niper.gov.in By identifying isofunctional but structurally novel cores, scaffold hopping can lead to the development of new chemical entities with superior pharmacological profiles. nih.gov For instance, benzothiazole has been linked to other fragments like isatin (B1672199) and triazole to mimic the activity of known enzyme inhibitors. nih.gov
Pharmacological and Biological Activity Profiling of 2 Chloro 4,5 Difluorobenzo D Thiazole and Its Analogues
Antineoplastic and Cytotoxic Potentials
Thiazole (B1198619) and benzothiazole (B30560) derivatives have demonstrated considerable promise as anticancer agents. Their effectiveness is often linked to their ability to interact with various cellular targets crucial for cancer cell proliferation and survival.
The anticancer mechanisms of thiazole derivatives are diverse. One significant mechanism involves the inhibition of essential enzymes for DNA replication and repair. For instance, certain pyrano[2,3-d]thiazole derivatives have been shown to act as topoisomerase II inhibitors. nih.gov These compounds intercalate with calf-thymus DNA, a mode of action that disrupts DNA replication and ultimately leads to cell death in cancer lines. nih.gov Molecular docking studies have further supported that these compounds bind effectively to the DNA-Topo II complex. nih.gov
Other thiazole derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and epithelioid carcinoma (Hela). nih.gov A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested against lung cancer (A-549), liver cancer (Bel7402), and intestine cancer (HCT-8) cell lines, with some compounds showing moderate to high activity. mdpi.comresearchgate.net Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been screened for activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). nih.gov
Flow cytometric assays on other thiazole analogues revealed that their cytotoxic activity can be attributed to inducing cell cycle arrest, particularly at the G2/M phase, and promoting apoptosis. researchgate.net One study found that a promising thiazole compound increased the concentration of caspase 3, a key executioner enzyme in apoptosis, by fourfold compared to untreated control cells. researchgate.net
The evaluation of the antineoplastic potential of thiazole derivatives typically begins with in vitro screening to determine their cytotoxicity against various cancer cell lines. Common methodologies include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds on cancer cell lines such as HepG-2, HCT-116, and MCF-7. nih.gov
Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content and has been employed to screen thiazole derivatives against breast cancer cell lines (MCF7). nih.gov
Flow Cytometry: This technique is used to analyze the cell cycle distribution of cancer cells (e.g., Leukemia HL-60) treated with a compound, identifying mechanisms such as cell cycle arrest and apoptosis. researchgate.net
Antimicrobial and Anti-infective Activities
The thiazole nucleus is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. The addition of chloro and fluoro groups can enhance this activity, making these analogues effective against a range of pathogenic bacteria, fungi, and viruses.
Derivatives of benzothiazole have shown significant antibacterial properties, with their efficacy influenced by the specific substitutions on the thiazole ring.
Mycobacterium tuberculosis : Several thiazole and benzothiazole derivatives have been identified as potent agents against M. tuberculosis. researchgate.net Some compounds exhibit promising activity against both the H37Rv strain and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com For example, hybrids of azole-fluoroquinolones, including thiazole-ciprofloxacin conjugates, have demonstrated minimal inhibition concentration (MIC) values in the range of 1.56-25 μg/mL against the H37Rv strain. nih.gov The mechanism for some of these compounds involves the inhibition of essential mycobacterial enzymes like DNA gyrase or serine hydrolases involved in lipid metabolism. nih.govnih.gov
Staphylococcus aureus : Thiazole compounds have demonstrated potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Some derivatives have been shown to work synergistically with existing antibiotics like vancomycin, resensitizing resistant strains to the antibiotic. nih.gov The antibacterial activity of fluorobenzoylthiosemicarbazides, which are linear precursors to some thiazoles, against MRSA has been noted, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov Furthermore, certain thiazole analogues are effective inhibitors of staphylococcal biofilm formation, a key virulence factor. mdpi.com
Escherichia coli : The antibacterial spectrum of thiazole derivatives often includes Gram-negative bacteria such as Escherichia coli. researchgate.netnih.gov While some series of compounds show more potent activity against Gram-positive bacteria, others have demonstrated notable efficacy against E. coli. For instance, certain thiazolidin-4-one derivatives of benzothiazole were found to be active against E. coli with MIC values comparable to standard drugs like ampicillin. nih.gov The proposed mechanism for some of these compounds is the inhibition of the MurB enzyme, which is involved in peptidoglycan biosynthesis. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole Analogues
| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Thiazole-Ciprofloxacin Hybrid | M. tuberculosis H37Rv | 1.56-25 µg/mL | nih.gov |
| 4-Amino-1,2,4-triazole-3-thiol Derivative | MDR-M. tuberculosis | 11 µg/mL | mdpi.com |
| Thiazole Derivative | MRSA, VRSA | Synergistic with vancomycin; re-sensitizes VRSA | nih.gov |
| Fluorobenzoylthiosemicarbazide | MRSA | 7.82 to 31.25 µg/mL | nih.gov |
| Benzothiazole-Thiazolidin-4-one Derivative | E. coli | 0.09–0.18 mg/ml | nih.gov |
| 4-(Indol-3-yl)thiazole-2-amine Derivative | E. coli | 0.06–0.12 mg/mL | nih.gov |
The development of new antifungal agents is critical due to the rise of resistant fungal infections. Thiazole derivatives have emerged as a promising class of compounds with significant antifungal properties.
Studies have shown that various substituted benzothiazoles and thiazoles possess moderate to excellent activity against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.netresearchgate.net For example, a thiazolylhydrazone derivative demonstrated notable antivirulence activity against C. albicans, inhibiting its adhesion, biofilm formation, and filamentation. nih.gov In vivo studies in a murine model of oral candidiasis confirmed its potential by showing a decrease in fungal colony-forming units. nih.gov
Other research has focused on 2-hydrazinyl-thiazole derivatives, which exhibited potent anti-Candida activity with MIC values against C. albicans that were four times lower than the reference drug fluconazole. nih.gov The mechanism of action for some of these compounds is believed to involve damaging the fungal cell membrane, and molecular docking studies suggest they target lanosterol-C14α-demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis. nih.gov However, some classes of thiazolidinone derivatives showed promising antibacterial activity but no significant antifungal effects, indicating that the substitution pattern is crucial for determining the antimicrobial spectrum. researchgate.netpharmacybbdniit.org
Table 2: Antifungal Activity of Selected Thiazole Analogues
| Compound Class | Fungal Strain | Reported Activity | Reference |
|---|---|---|---|
| Thiazolylhydrazone Derivative | Candida albicans | Inhibited biofilm formation and filamentation; effective in vivo | nih.gov |
| 2-Hydrazinyl-thiazole Derivative | Candida albicans | MIC = 3.9 µg/mL (4x lower than fluconazole) | nih.gov |
| Substituted 6-fluorobenzo[d]thiazole (B53051) amides | Various fungal strains | Activity comparable or better than amphotericin B | researchgate.net |
| 4-(Indol-3-yl)thiazole Acylamine | Various fungal strains | Activity exceeded or was equipotent to ketoconazole | nih.gov |
The thiazole scaffold is also being investigated for its potential in developing new antiviral therapies. Research has shown that thiazole-containing compounds can be effective against a variety of RNA and DNA viruses. researchgate.net
For instance, isothiazole (B42339) derivatives, which are structurally related to thiazoles, have demonstrated a broad spectrum of action against picornaviruses, including rhinoviruses and Coxsackie B1 virus, as well as measles virus. nih.gov Some of these compounds were also found to be effective against Human Immunodeficiency Virus (HIV-1 and HIV-2). nih.gov The antiviral potency of thiazole derivatives has been documented against a range of other viruses, including the SARS virus, flaviviruses, and influenza viruses, highlighting the versatility of this chemical scaffold in antiviral drug discovery. researchgate.netnih.gov
Antitubercular Research and Inhibitory Concentrations
The benzothiazole scaffold is a significant area of interest in the development of new antitubercular agents. Research has demonstrated that derivatives of benzothiazole exhibit potent inhibitory effects against various strains of Mycobacterium tuberculosis. Newly synthesized benzothiazole derivatives have shown better inhibition potency against M. tuberculosis when compared to standard reference drugs. rsc.orgrsc.org The synthesis of these compounds has been achieved through diverse chemical pathways, and their activity is often evaluated against the H37Rv strain, as well as multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.gov
Specific research into benzothiazole adamantyl amides, after a lead optimization process, resulted in compounds with excellent potency and a mycobacteria-specific spectrum of activity. nih.gov These advanced lead compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.12–0.5 μg/mL against M. tuberculosis (Mtb). nih.gov Notably, these compounds were found to be equally active against drug-resistant strains of Mtb. nih.gov Further studies on pyrimidine-tethered benzothiazole hybrids showed high activity against sensitive strains of M. tuberculosis, with MIC values in the range of 0.24–0.98 µg/mL. nih.gov These hybrids also displayed potent effects against MDR and XDR strains. nih.gov For instance, compounds 5c and 15 showed MIC values of 0.98 and 1.95 µg/mL against an MDR strain, and 3.9 and 7.81 µg/mL against an XDR strain, respectively. nih.gov
The inclusion of a fluoro group on the benzothiazole ring has been shown to enhance antitubercular activity. rsc.org One such analogue demonstrated an MIC value of 3.12 μg/mL against the M. tuberculosis H37Rv strain. rsc.org The mechanism of action for some benzothiazole amides is believed to involve the inhibition of the trehalose (B1683222) monomycolate transporter (MmpL3), which is crucial for transferring mycolic acids to the mycobacterial cell envelope. nih.gov
Table 1: Antitubercular Activity of Benzothiazole Analogues
| Compound Class/Derivative | Target Strain | Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Benzothiazole Adamantyl Amide Analogues | M. tuberculosis (Mtb) | 0.12–0.5 μg/mL | nih.gov |
| Pyrimidine-Benzothiazole Hybrids (e.g., 5c, 5b, 12, 15) | Sensitive M. tuberculosis | 0.24–0.98 µg/mL | nih.gov |
| Pyrimidine-Benzothiazole Hybrid (5c) | MDR M. tuberculosis | 0.98 µg/mL | nih.gov |
| Pyrimidine-Benzothiazole Hybrid (15) | MDR M. tuberculosis | 1.95 µg/mL | nih.gov |
| Pyrimidine-Benzothiazole Hybrid (5c) | XDR M. tuberculosis | 3.9 µg/mL | nih.gov |
| Pyrimidine-Benzothiazole Hybrid (15) | XDR M. tuberculosis | 7.81 µg/mL | nih.gov |
| Fluoro-substituted Benzothiazole Analogue (22d) | M. tuberculosis H37Rv | 3.12 μg/mL | rsc.org |
| Thiazole Derivatives (5c, 5h) | M. tuberculosis H37Rv | 6.25 µg/ml | researchgate.net |
Antimalarial and Antiparasitic Investigations
The benzothiazole nucleus and related thiazole structures have been explored for their potential against various parasites, including the malaria parasite Plasmodium falciparum and others like Leishmania amazonensis and Trypanosoma cruzi. nih.govunl.pt Phenotypic screening has identified compounds with potent activity against P. falciparum. nih.gov
In one study, a series of cyclohexyl-2-(phenylimino)-4-thiazolidinedione derivatives were synthesized and evaluated for their in vitro antimalarial activity against the K1 strain of P. falciparum. nih.gov These compounds exhibited a range of activities with half-maximal effective concentration (EC50) values between 0.09 and 3.4 μM. nih.gov The selectivity for the parasite was generally good, often over 100-fold compared to a mammalian cell line. nih.gov
Furthermore, investigations into other thiazole derivatives have shown potential against different parasites. unl.pt In vitro screening revealed that while some thiosemicarbazones showed no activity, the corresponding thiazole derivatives did inhibit the growth of P. falciparum. unl.pt These thiazoles also demonstrated cytotoxic potential against the amastigote forms of Leishmania amazonensis and Trypanosoma cruzi, indicating a broader antiparasitic profile. unl.pt
Table 2: Antimalarial and Antiparasitic Activity of Thiazole/Benzothiazole Analogues
| Compound Class/Derivative | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Cyclohexyl-2-(phenylimino)-4-thiazolidinediones | Plasmodium falciparum K1 | EC50 | 0.09–3.4 μM | nih.gov |
| Thiazole Derivatives | Plasmodium falciparum | Growth Inhibition | Active | unl.pt |
| Thiazole Derivatives (e.g., 1b, 1j, 2l) | Leishmania amazonensis (amastigotes) | Inhibition | Active | unl.pt |
| Thiazole Derivatives (e.g., 1b, 1j, 2l) | Trypanosoma cruzi (amastigotes) | Inhibition | Active | unl.pt |
Anti-inflammatory and Analgesic Research
Derivatives of benzothiazole and thiazole have been the subject of extensive research for their anti-inflammatory and analgesic properties. nih.govnih.govnih.gov Studies have utilized animal models, such as the ear edema model and the acetic acid-induced abdominal writhing test, to evaluate these effects. nih.gov
A series of benzo[d]thiazole analogs demonstrated significant anti-inflammatory and analgesic activities. In an ear edema model, compounds 2c, 2d, and 2g showed the highest anti-inflammatory activity with inhibition rates of 86.8%, 90.7%, and 82.9%, respectively. nih.gov In the acetic acid-induced writhing test for analgesic effects, various compounds produced inhibition rates ranging from 51.9% to 100%. nih.gov Another study on thiazole/oxazole substituted benzothiazole derivatives also reported potent anti-inflammatory and analgesic actions, with one compound (3c) being more active than the reference drug at the tested dose. nih.gov Similarly, research on 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles found that several synthesized compounds exhibited excellent anti-inflammatory and analgesic activities. nih.gov
Enzyme Inhibition Studies (e.g., COX-1, COX-2)
The anti-inflammatory mechanism of many benzothiazole derivatives is attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.govnih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in developing safer anti-inflammatory drugs. nih.gov
Research on a series of benzo[d]thiazole analogs showed that while they were weak inhibitors of COX-1, several compounds exhibited moderate to potent inhibitory effects on COX-2. nih.gov The half-maximal inhibitory concentration (IC50) values against COX-2 for the most active compounds ranged from 0.28 to 0.77 μM. nih.gov The COX-2 selectivity indexes (SI), a ratio of COX-1 IC50 to COX-2 IC50, for these compounds were between 7.2 and 18.6. nih.gov In a different study, thiadiazole-benzothiazole hybrids were evaluated, with one compound (7) being the most potent and selective COX-1 inhibitor in the series, showing 51.36% inhibition at 100 µM, while having a weaker effect on COX-2 (11.05% inhibition). dergipark.org.tr This highlights the potential to tune the selectivity of the benzothiazole scaffold towards either COX isoform.
Table 3: COX-1 and COX-2 Enzyme Inhibition by Benzothiazole Analogues
| Compound Series | Enzyme | Inhibition Metric | Value | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Benzo[d]thiazole Analogs (2c, 2d, 2g, 3d, 3f, 3g) | COX-2 | IC50 | 0.28 - 0.77 μM | 7.2 - 18.6 | nih.gov |
| Benzo[d]thiazole Analogs | COX-1 | IC50 | Weak Inhibition | N/A | nih.gov |
| Thiadiazole-Benzothiazole Hybrid (7) | COX-1 | % Inhibition @ 100 µM | 51.36% | Selective for COX-1 | dergipark.org.tr |
| Thiadiazole-Benzothiazole Hybrid (7) | COX-2 | % Inhibition @ 100 µM | 11.05% | Selective for COX-1 | dergipark.org.tr |
Central Nervous System (CNS) Activity and Neuropharmacology
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with several derivatives demonstrating significant activity within the central nervous system. nih.gov A prominent example is Riluzole (2-amino-6-trifluoromethoxy-benzothiazole), a marketed drug used for its neuroprotective effects in treating amyotrophic lateral sclerosis. nih.gov The therapeutic potential of benzothiazole derivatives extends to research into complex neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov These compounds are investigated for their ability to interact with multiple biological targets relevant to disease pathology, a strategy known as developing multitarget-directed ligands (MTDLs). nih.govnih.gov
Ligand Development for Neurological Receptors (e.g., mGlu5)
Benzothiazole and related thiazole derivatives have been successfully developed as high-affinity ligands for various neurological receptors. Modulation of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a therapeutic strategy for several CNS disorders, and researchers have designed thiazole-based ligands for this target. nih.gov By modifying the structure of a known potent mGlu5 ligand, a series of new 2-amino and 2-halo-thiazole derivatives were synthesized that showed moderate to high affinity for mGlu5 in rat brain tissue. nih.gov
In another line of research, new benzothiazole-based derivatives were designed as ligands for the histamine (B1213489) H3 receptor (H3R), another important target in the CNS. nih.gov The most affine compound in this series, a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative (4b), displayed a high affinity with an inhibitory constant (Ki) value of 0.012 μM. nih.gov
Table 4: Ligand Affinity of Benzothiazole/Thiazole Analogues for Neurological Receptors
| Compound Class | Target Receptor | Affinity Metric | Value | Reference |
|---|---|---|---|---|
| 2-Amino/2-Halo-Thiazole Derivatives | mGlu5 | Affinity | Moderate to High | nih.gov |
| 3-(azepan-1-yl)propyloxy-linked Benzothiazole (4b) | Histamine H3 Receptor (H3R) | Ki | 0.012 μM | nih.gov |
Research in Neurodegenerative Disorders (e.g., Alzheimer's, Huntington's)
The multifactorial nature of neurodegenerative diseases like Alzheimer's (AD) has spurred the development of benzothiazole derivatives as multi-target-directed ligands (MTDLs). nih.govnih.gov This approach aims to simultaneously modulate several pathological pathways, such as cholinergic neurotransmission deficits and enzyme activities relevant to the disease. nih.gov
Benzothiazole derivatives have been evaluated for their ability to inhibit key enzymes implicated in AD, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov One promising MTDL, compound 3s, which is a pyrrolidin-1-yl-benzothiazole derivative, showed high affinity for the H3 receptor (Ki of 0.036 μM) and also effectively inhibited the other target enzymes. nih.gov Its IC50 values were 6.7 µM for AChE, 2.35 µM for BuChE, and 1.6 µM for MAO-B. nih.gov The ability to inhibit both AChE and BuChE is considered beneficial, as BuChE activity remains stable or increases in later stages of AD. nih.gov Furthermore, thiazole and thiazolidine-based compounds have been shown to potentially ameliorate AD pathology by affecting the aggregation of amyloid-beta (Aβ) and tau proteins. nih.gov Researchers have also specifically designed benzothiazole-derivative metal chelates to target amyloid peptides for detection and imaging purposes. researchgate.net
Table 5: Multi-Target Activity of a Benzothiazole Analogue (3s) in Alzheimer's Disease Research
| Target Enzyme/Receptor | Inhibition/Affinity Metric | Value | Reference |
|---|---|---|---|
| Histamine H3 Receptor (H3R) | Ki | 0.036 μM | nih.gov |
| Acetylcholinesterase (AChE) | IC50 | 6.7 µM | nih.gov |
| Butyrylcholinesterase (BuChE) | IC50 | 2.35 µM | nih.gov |
| Monoamine Oxidase B (MAO-B) | IC50 | 1.6 µM | nih.gov |
Anticonvulsant and Antiepileptic Studies
Benzothiazole derivatives have been a subject of extensive research for their potential as anticonvulsant agents. pcbiochemres.comnih.gov Studies have shown that these compounds exhibit notable activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. biointerfaceresearch.comnih.gov
Research into various substituted benzothiazoles has revealed significant anticonvulsant effects. In the MES test, which is a model for generalized tonic-clonic seizures, many benzothiazole analogues have been shown to reduce the duration of the tonic hind limb extension phase. proquest.com For instance, one study found that most of its synthesized substituted benzothiazole derivatives significantly reduced the duration of this phase at a dose of 100 mg/kg. proquest.com Another study on novel thiazolidin-4-one substituted thiazoles identified a derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), as being highly active in the MES model. biointerfaceresearch.com The proposed mechanism for this activity often involves the blockade of voltage-dependent sodium channels. proquest.com
In the scPTZ test, a model for absence seizures, benzothiazole analogues have also demonstrated efficacy. These compounds can delay the onset of seizures induced by pentylenetetrazole, a CNS stimulant. nih.gov Some derivatives have shown potent activity in the scPTZ screen, suggesting an interaction with the GABAergic system. nih.gov For example, one study reported that its most promising compound exhibited potent activity against PTZ-induced seizures with an ED₅₀ value of 18.9 mg/kg and that its mechanism may be partly due to increasing GABA levels in the brain. nih.gov The suppression of strychnine (B123637) action on the glycine (B1666218) inhibitory mechanism has also been proposed as a possible anticonvulsant mechanism for some benzothiazole derivatives. proquest.com
| Model | Compound Type | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Maximal Electroshock (MES) | Substituted Benzothiazole Derivatives | Significant reduction in tonic hind limb extension. | Blockade of voltage-dependent Na+ channels. | proquest.com |
| Subcutaneous Pentylenetetrazole (scPTZ) | 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Potent activity with low ED₅₀ values. | Modulation of GABAergic activity. | nih.gov |
| Strychnine-induced Seizures | Substituted Benzothiazole Derivatives | Sustained seizure latency. | Suppression of strychnine action on glycine inhibitory mechanism. | proquest.com |
| MES & scPTZ | Thiazolidin-4-one substituted thiazoles | Varying degrees of antiepileptic potency observed across derivatives. | Not specified. | biointerfaceresearch.com |
Antidiabetic Research
Analogues of 2-Chloro-4,5-difluorobenzo[d]thiazole are recognized for their potential in antidiabetic research. benthamscience.compcbiochemres.comresearchgate.net The structural framework of benzothiazole is a key feature in several compounds investigated for the management of diabetes and its complications. rasayanjournal.co.inmdpi.com
A primary mechanism associated with the antidiabetic activity of benzothiazole derivatives is their agonist effect on the peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin (B600854) sensitivity. Thiazolidinediones, a class of antidiabetic drugs, act through this receptor, and many benzothiazole-containing compounds are designed to target it. rasayanjournal.co.inmdpi.com For instance, a study involving 2-aminobenzothiazole (B30445) derivatives linked to guanidines showed a high binding affinity for PPARγ in molecular docking simulations. mdpi.com
In vivo studies using diabetic rat models have substantiated these findings. Oral administration of selected 2-aminobenzothiazole derivatives demonstrated a significant reduction in blood glucose levels and an improvement in the lipid profile over a period of several weeks. mdpi.com Another study focusing on thiazolyl-2,4-thiazolidinediones reported that certain compounds induced a significant insulinotropic effect in INS-1 cells, which are pancreatic beta cells. nih.gov This suggests that some analogues may also exert their antidiabetic effects by stimulating insulin secretion.
| Compound Series | Target | Experimental Model | Observed Effect | Reference |
|---|---|---|---|---|
| 2-aminobenzothiazole derivatives | PPARγ | In silico (Molecular Docking), In vivo (T2D Rat Model) | High binding affinity, reduced blood glucose, improved lipid profile. | mdpi.com |
| Thiazolyl-2,4-thiazolidinediones | Not specified | In vitro (INS-1 cells) | Significant insulinotropic activity. | nih.gov |
| 2-amino [5′(4- sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole | PPARγ | In vitro | Displayed significant activity against PPARγ. | researchgate.net |
Antioxidant Investigations
The antioxidant potential of benzothiazole derivatives is another area of significant scientific interest. pcbiochemres.comnih.gov Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Compounds that can scavenge free radicals are therefore of therapeutic interest. nih.gov
The antioxidant capacity of benzothiazole analogues is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govpensoft.net In this method, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. Several studies have reported that thiazole and benzothiazole derivatives exhibit potent antioxidant activity in this assay, sometimes comparable to standard antioxidants like Trolox or ascorbic acid. nih.govnih.gov
For example, a study on new thiazole derivatives revealed that some of the synthesized compounds showed potent antioxidant activity with low IC₅₀ values. researchgate.net Another investigation into coumarin-based thiazole derivatives found that compounds 11d and 11f exhibited substantial radical scavenging activity of 71% and 73%, respectively, at a concentration of 10 μM, which was comparable to the reference antioxidant Trolox (78%). nih.gov The presence of phenolic fragments or other specific substitutions on the benzothiazole ring appears to be crucial for this activity. mdpi.com
| Compound Series | Assay | Key Finding | Reference Compound | Reference |
|---|---|---|---|---|
| Coumarin-based Thiazole Derivatives (11d, 11f) | DPPH Scavenging | 71% and 73% radical scavenging at 10 μM. | Trolox (78%) | nih.gov |
| Thiazolidin-4-one analogue (D-16) | DPPH Scavenging | IC₅₀ = 22.3 µM. | Ascorbic Acid (IC₅₀ = 111.6 µM) | nih.gov |
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH Scavenging | Scavenging effect evaluated. | Not specified. | pensoft.net |
| 2-substituted-5-nitro-benzimidazole derivatives | DPPH Scavenging | Good activity with IC₅₀ values from 3.17 to 7.59 µg/mL. | Ascorbic Acid | scielo.br |
Immunomodulatory and Antiallergic/Antiasthmatic Effects
The benzothiazole nucleus is also found in compounds investigated for their effects on the immune system, including antiallergic and immunomodulatory activities. benthamscience.comnih.gov Allergic reactions, such as anaphylaxis, involve the release of mediators like histamine from mast cells.
One study specifically evaluated substituted benzothiazole derivatives for their antianaphylactic and mast cell stabilizing activity using a compound 48/80-induced model. proquest.com Compound 48/80 is a potent mast cell degranulator. The results showed that most of the tested benzothiazole derivatives produced a significant antianaphylactic effect. proquest.com Several of the compounds also exhibited a very significant mast-cell stabilization activity when compared to the control group. proquest.com
The proposed mechanism for these antiallergic effects involves the stabilization of the mast cell membrane. This may be achieved by decreasing intracellular calcium, which is crucial for histamine release, possibly through the inhibition of G-protein activation. proquest.com While direct studies on this compound are limited in this area, the consistent findings for its analogues highlight a promising avenue for the development of new antiallergic and antiasthmatic agents.
| Activity | Experimental Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Antianaphylactic | Compound 48/80 induced systemic anaphylaxis | Most tested benzothiazole derivatives showed significant percentage protection. | Inhibition of mediator release. | proquest.com |
| Mast Cell Stabilization | Compound 48/80 induced mast cell degranulation | Several derivatives showed very significant percentage protection of mast cells. | Membrane stabilization via decreased intracellular calcium and inhibition of G-protein activation. | proquest.com |
Computational Chemistry and in Silico Methodologies for 2 Chloro 4,5 Difluorobenzo D Thiazole
Molecular Docking Simulations for Ligand-Receptor Interactions
No studies were found that performed molecular docking of 2-Chloro-4,5-difluorobenzo[d]thiazole into any specific protein receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
No QSAR models have been published that include this compound in their training or test sets.
Theoretical Calculations and Quantum Mechanical Studies (e.g., AM1 method, charge densities, electronic energies)
There are no available theoretical studies that have calculated the charge densities, electronic energies, or other quantum mechanical properties specifically for this compound.
Pharmacophore Modeling and Virtual Screening Approaches
No research could be located where this compound was used to develop a pharmacophore model or was identified as a hit in a virtual screening campaign.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Academic Research
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))
Spectroscopic methods are fundamental tools for probing the molecular structure of a compound. They rely on the interaction of molecules with electromagnetic radiation to generate spectra that serve as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Chloro-4,5-difluorobenzo[d]thiazole, ¹H NMR would identify the chemical environment of the single aromatic proton, while ¹³C NMR would reveal all unique carbon atoms in the molecule. Furthermore, ¹⁹F NMR is crucial for observing the two fluorine atoms, and their coupling patterns can help confirm their positions on the benzene (B151609) ring. mdpi.com The structural elucidation of various thiazole (B1198619) derivatives is often confirmed using NMR spectroscopy. ijprs.comresearchgate.nete-journals.in
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C=N stretching of the thiazole ring, C-F stretching, C-Cl stretching, and aromatic C=C bending vibrations. researchgate.netresearchgate.net
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound, confirming its elemental composition. researchgate.netresearchgate.net
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected Data/Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Data not available in searched sources |
| ¹³C NMR | Chemical Shift (δ) | Data not available in searched sources |
| ¹⁹F NMR | Chemical Shift (δ) | Data not available in searched sources |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Data not available in searched sources |
| Mass Spectrometry | m/z (Mass-to-charge ratio) | Data not available in searched sources |
Note: Specific experimental data for this compound was not available in the searched academic literature. The table reflects the types of data that would be generated.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.
For an achiral molecule like this compound, X-ray crystallography would provide unequivocal proof of its constitution, including the planarity of the benzothiazole (B30560) system and the precise bond lengths and angles between all atoms. nih.gov This would definitively confirm the substitution pattern of the chloro and difluoro groups on the benzothiazole core, resolving any ambiguity that might arise from spectroscopic data alone. The analysis of a related compound, 2-chloro-5-(chloromethyl)thiazole, revealed a planar thiazole ring. nih.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available in searched sources |
| Space Group | Data not available in searched sources |
| Unit Cell Dimensions | Data not available in searched sources |
| Bond Lengths (Å) | Data not available in searched sources |
| Bond Angles (°) | Data not available in searched sources |
Note: The acquisition of crystallographic data is contingent upon the ability to grow a suitable single crystal of the compound, and such data for this compound is not present in the searched sources.
Chromatographic Methods for Purification and Purity Determination (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are indispensable for the separation, purification, and assessment of purity of chemical compounds in academic research.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. researchgate.net For this compound, a specific solvent system (eluent) would be developed to achieve good separation from any starting materials or byproducts. The compound's purity is indicated by the presence of a single spot on the TLC plate, identified by its Retention Factor (Rf) value. Visualization can be achieved under UV light or by using specific chemical stains. epfl.ch
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity determination. A sample of this compound is passed through a column under high pressure, and its purity is determined by the appearance of a single peak in the chromatogram. The area of the peak is directly proportional to the concentration of the compound, allowing for precise quantification of purity (e.g., >98%). HPLC methods were used in studies of related thiazole compounds and their metabolites. researchgate.net
Table 3: Chromatographic Data for this compound
| Technique | Parameter | Typical Conditions/Value |
|---|---|---|
| TLC | Retention Factor (Rf) | Data not available in searched sources |
| Mobile Phase | Data not available in searched sources | |
| HPLC | Retention Time (t_R) | Data not available in searched sources |
| Mobile Phase & Column | Data not available in searched sources |
Note: Specific chromatographic conditions and values are highly dependent on the experimental setup and have not been published for this specific compound in the searched literature.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Future Perspectives and Emerging Research Avenues for Halogenated Benzo D Thiazoles
Development of Novel Therapeutic Agents Based on the 2-Chloro-4,5-difluorobenzo[d]thiazole Scaffold
The benzo[d]thiazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The this compound scaffold is a particularly promising starting point for the synthesis of new-generation drugs. The chlorine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of various functional groups to modulate biological activity, while the difluoro substitution pattern is known to enhance the potency and pharmacokinetic profile of drug candidates. mdpi.com
Research into related halogenated benzothiazoles has revealed significant potential. For instance, derivatives have shown potent anticancer activity by targeting critical cellular pathways. nih.govnih.gov Studies on various cancer cell lines, including those for lung, breast, and colon cancer, have identified halogenated benzothiazoles that exhibit significant cytotoxicity, sometimes exceeding that of established chemotherapy agents like 5-fluorouracil. nih.govresearchgate.net The mechanism often involves the inhibition of key enzymes such as kinases or the induction of apoptosis. nih.gov
In the realm of infectious diseases, the benzothiazole (B30560) scaffold is crucial. Halogenated derivatives have been developed as potent antibacterial agents, showing efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of halogen atoms, particularly fluorine, can enhance a compound's ability to inhibit essential bacterial enzymes like DNA gyrase or dihydroorotase. nih.gov Given these precedents, derivatives of this compound are prime candidates for development as novel antibiotics and anticancer agents.
Below is a table summarizing the observed biological activities of various substituted benzothiazole analogues, highlighting the potential therapeutic avenues for derivatives of this compound.
| Derivative Class | Substitution Pattern | Biological Activity | Target/Mechanism | Reference(s) |
| Anticancer Agents | 6-Chloro, N-substituted | Inhibition of cancer cell proliferation (A431, A549) | Inhibition of AKT and ERK signaling pathways | nih.gov |
| Anticancer Agents | Halogenated benzothiadiazines | Cytotoxicity in triple-negative breast cancer | Undefined, potential mitochondrial target | nih.gov |
| Antimicrobial Agents | Difluorobenzamide derivatives | Activity against MRSA | Inhibition of bacterial cell division protein FtsZ | |
| Antimicrobial Agents | Halogenated at position 6 | Inhibition of bacterial growth | Inhibition of DNA gyrase | nih.gov |
| Neuroprotective Agents | Dopamine (B1211576) D4 Receptor Ligands | Potential treatment for substance use disorders | High-affinity D4 receptor binding | nih.gov |
This table is illustrative and based on activities of related benzothiazole compounds to project the potential of the this compound scaffold.
Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of this compound and its derivatives is an area of active development, with a strong emphasis on improving efficiency and sustainability. Traditional methods for creating the benzothiazole core often require harsh conditions, hazardous reagents, and multi-step processes. researchgate.net Modern synthetic chemistry is moving towards greener alternatives that minimize waste, reduce energy consumption, and utilize safer materials.
Recent advancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and increase product yields. researchgate.net One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel, are also gaining prominence. These methods streamline the process of creating complex molecules from simple precursors like 2-aminothiophenols and aldehydes or ketones. nih.gov
Furthermore, the development of novel catalytic systems is a key focus. Metal-free catalysts and biocatalysts, such as enzymes, are being explored to create benzothiazole derivatives under mild, aqueous conditions, aligning with the principles of green chemistry. nih.govmdpi.com For halogenated compounds specifically, methods using reagents like N-bromosuccinimide offer an efficient and milder alternative to traditional halogenation techniques. acs.org The table below compares traditional and emerging synthetic approaches for benzothiazole derivatives.
| Synthetic Method | Key Features | Advantages | Disadvantages (of Traditional Methods) | Reference(s) |
| Traditional Condensation | Reaction of 2-aminothiophenol (B119425) with carboxylic acids or acyl chlorides. | Well-established. | Often requires high temperatures and harsh reagents. | researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Rapid reaction times (minutes), high yields, energy efficient. | Requires specialized equipment. | researchgate.net |
| One-Pot Multicomponent Reactions | Combines multiple reactants in a single step. | High efficiency, reduced waste, simplified purification. | Can be challenging to optimize. | nih.gov |
| Green Catalysis | Employs biocatalysts, ionic liquids, or water as a solvent. | Environmentally friendly, mild conditions, high selectivity. | Catalyst cost and reusability can be a concern. | nih.govmdpi.com |
| Photocatalysis | Uses visible light and a photosensitizer to drive cyclization. | Metal-free, sustainable energy source, mild conditions. | Substrate scope may be limited. | researchgate.net |
Integration with Advanced Drug Delivery Systems
The therapeutic efficacy of a potent molecule like those derived from this compound can be significantly amplified through advanced drug delivery systems. Nanotechnology offers a powerful platform to overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity. nih.govmdpi.com Encapsulating benzothiazole-based drugs into nanoparticles can enhance their delivery to specific sites, such as tumors or infected tissues.
Systems like polymeric nanoparticles, liposomes, and micelles can be engineered to carry these therapeutic agents. nih.gov For instance, nanoparticles made from biodegradable polymers like chitosan (B1678972) can be used for targeted delivery. nih.gov The surface of these nanoparticles can be functionalized with ligands, such as folic acid, that bind to receptors overexpressed on cancer cells, thereby increasing the drug's concentration at the tumor site while minimizing exposure to healthy tissues. nih.gov This targeted approach can lead to improved treatment outcomes and reduced side effects. nih.gov The co-encapsulation of multiple drugs within a single nanoparticle also offers a promising strategy for combination therapies, which are often more effective in treating complex diseases like cancer. brighton.ac.uk
Broader Academic Applications in Materials Science and Chemical Sensing
Beyond medicine, the unique photophysical properties of the benzo[d]thiazole core make it a valuable component in materials science. The rigid, planar, and electron-deficient nature of the fused ring system is ideal for applications in organic electronics and chemical sensing. rsc.org
Fluorescent Probes: Benzothiazole derivatives are excellent fluorophores and are frequently used to design fluorescent probes for detecting a wide range of analytes, including metal ions, anions, and biologically important small molecules. researchgate.netmdpi.comnih.gov Probes based on this scaffold can operate through mechanisms like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT). researchgate.netmdpi.com The introduction of 4,5-difluoro substitution on the benzothiazole ring can fine-tune the electronic and photophysical properties, potentially leading to sensors with higher sensitivity and selectivity. For example, benzothiazole-based probes have been successfully developed for the real-time detection of cyanide ions in environmental water samples and for imaging metal ions like Hg²⁺ and Cu²⁺ within living cells. nih.govnih.gov
Organic Electronics: The thiazolo[5,4-d]thiazole (B1587360) motif, a related fused-ring system, is recognized as a promising building block for organic semiconductors used in plastic electronics. rsc.org These materials are valued for their high oxidative stability and efficient intermolecular π-π stacking, which facilitates charge transport. rsc.org Covalent Organic Frameworks (COFs) built with thiazolo[5,4-d]thiazole units have been synthesized for applications in photocatalysis, such as the degradation of pollutants in water. mdpi.com The specific electronic properties of this compound could be harnessed to create novel organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comresearchgate.net
| Application Area | Principle | Example Use Case | Potential Advantage of 4,5-Difluoro Substitution | Reference(s) |
| Chemical Sensing | Fluorescence (ICT, ESIPT, AIE) | Detection of metal ions (Hg²⁺, Cu²⁺, Al³⁺), anions (CN⁻), and H₂O₂ in biological and environmental samples. | Enhanced sensitivity, selectivity, and photostability. | mdpi.comnih.govmdpi.comnih.gov |
| Organic Electronics | π-conjugated system, charge transport | Building block for organic semiconductors, OLEDs, and organic solar cells. | Improved charge carrier mobility and device stability. | rsc.orgmdpi.com |
| Photocatalysis | Donor-Acceptor Covalent Organic Frameworks (COFs) | Degradation of organic pollutants (e.g., Rhodamine B) in water under visible light. | Enhanced separation of photo-generated charge carriers. | mdpi.com |
Translational Research Potential of Benzo[d]thiazole Analogues
Translational research aims to bridge the gap between discoveries in the laboratory and their application in clinical practice. Halogenated benzo[d]thiazole analogues have demonstrated significant potential in preclinical studies, making them strong candidates for further development. nih.gov For example, novel benzothiazole analogues have been synthesized and evaluated as potential treatments for neuropsychiatric conditions, including substance use disorders, by targeting dopamine receptors in the brain. nih.gov One such analogue showed excellent brain penetration and was effective in reducing cocaine self-administration in animal models. nih.gov
The journey from a promising "hit" compound to a clinically approved drug is long and complex, involving extensive preclinical evaluation of efficacy, selectivity, and metabolic stability. nih.gov The development of halogenated benzothiazoles as anticancer agents targeting hypoxic tumors is a particularly active area of research. nih.gov Hypoxia is a common feature of solid tumors and is associated with resistance to therapy; compounds that are selectively active in this environment could represent a major therapeutic advance. nih.gov The this compound scaffold, with its favorable electronic and metabolic properties, is well-positioned for exploration in these and other translational research programs aimed at addressing unmet medical needs.
Q & A
Q. Table 1. Optimization of Halogenation Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|---|
| POCl₃ | Toluene | 110 | 6 | 62 | Phosphorylated intermediates |
| SOCl₂ | DCM | 40 | 12 | 48 | Thioester derivatives |
| PCl₅ | DMF | 80 | 8 | 71 | None (HPLC-confirmed) |
Q. Table 2. Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism Proposed | Confirmation Method |
|---|---|---|---|
| K562 (CML) | 3.2 | Bcr-Abl inhibition | Western blot (p-Crkl) |
| MCF-7 (Breast) | 25.7 | ER stress | Caspase-3 activation assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
